

# A Head-to-Head Comparison of Tovinontrine and Sacubitril/Valsartan in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tovinontrine |           |
| Cat. No.:            | B611444      | Get Quote |

In the landscape of heart failure therapeutics, two drugs, the established sacubitril/valsartan and the investigational **Tovinontrine**, offer distinct mechanisms of action aimed at mitigating the complex pathophysiology of this condition. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is not yet available due to **Tovinontrine**'s ongoing development, this document synthesizes existing evidence to facilitate an informed, indirect comparison.

## **Mechanism of Action: A Tale of Two Pathways**

The fundamental difference between **Tovinontrine** and sacubitril/valsartan lies in the signaling pathways they target to elicit their therapeutic effects in heart failure.

**Tovinontrine**, also known as CRD-750, is a selective inhibitor of phosphodiesterase-9 (PDE9). [1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in cardiovascular signaling.[1][3] By inhibiting PDE9, **Tovinontrine** increases the intracellular concentration of cGMP.[1][3] Elevated cGMP levels are associated with vasodilation, reduction in cardiac hypertrophy, and other beneficial cardiovascular effects. [3][4]

Sacubitril/valsartan (brand name Entresto) is an angiotensin receptor-neprilysin inhibitor (ARNI).[5][6][7] It has a dual mechanism of action.[8] Sacubitril is a prodrug that is converted to an active metabolite that inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides.[5][9] This inhibition leads to increased levels of natriuretic peptides, which



promote vasodilation, natriuresis, and diuresis.[5][7] Valsartan is an angiotensin II receptor blocker (ARB) that antagonizes the AT1 receptor, thereby inhibiting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction, sodium and water retention, and cardiac remodeling.[5][9]



Click to download full resolution via product page

**Tovinontrine**'s mechanism of action.





Click to download full resolution via product page

Sacubitril/valsartan's dual mechanism.

### **Clinical Efficacy and Safety Data**

As **Tovinontrine** is currently in Phase 2 clinical trials, the available data is preliminary and focused on safety and biomarker endpoints.[2][10] In contrast, sacubitril/valsartan has a wealth of data from large-scale Phase 3 trials and real-world studies.[6][11]



#### **Tovinontrine Clinical Trial Data**

**Tovinontrine** is being evaluated in patients with both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF).[12] The primary focus of current trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, a key biomarker of heart wall stress.[12][13][14]

| Trial                        | Phase | Patient<br>Population | Primary<br>Endpoint                    | Key Findings (if available)                 |
|------------------------------|-------|-----------------------|----------------------------------------|---------------------------------------------|
| CYCLE-2-PEF<br>(NCT06215586) | 2     | Chronic HFpEF         | Change in NT-<br>proBNP at 12<br>weeks | Completed, results not yet fully published. |
| CYCLE-1-REF<br>(CRD-750-201) | 2     | Chronic HFrEF         | Change in NT-<br>proBNP                | Recruiting.[10]                             |

Note: Data from **Tovinontrine**'s clinical trials in heart failure are not yet fully published in peer-reviewed journals. The table will be updated as information becomes available.

#### Sacubitril/Valsartan Clinical Trial Data

The efficacy and safety of sacubitril/valsartan have been extensively studied, most notably in the PARADIGM-HF trial for HFrEF and the PARAGON-HF trial for HFpEF.

Table 1: Key Efficacy Outcomes of Sacubitril/Valsartan in HFrEF (PARADIGM-HF Trial)



| Outcome                                                     | Sacubitril/Valsar<br>tan (n=4187) | Enalapril<br>(n=4212) | Hazard Ratio<br>(95% CI) | P-value |
|-------------------------------------------------------------|-----------------------------------|-----------------------|--------------------------|---------|
| Primary<br>Composite (CV<br>Death or HF<br>Hospitalization) | 21.8%                             | 26.5%                 | 0.80 (0.73-0.87)         | <0.001  |
| Death from<br>Cardiovascular<br>Causes                      | 13.3%                             | 16.5%                 | 0.80 (0.71-0.89)         | <0.001  |
| Hospitalization for Heart Failure                           | 12.8%                             | 15.6%                 | 0.79 (0.71-0.89)         | <0.001  |
| Death from Any<br>Cause                                     | 17.0%                             | 19.8%                 | 0.84 (0.76-0.93)         | <0.001  |

Source: Adapted from McMurray JJV, et al. N Engl J Med. 2014.[15]

Table 2: Key Efficacy Outcomes of Sacubitril/Valsartan in HFpEF (PARAGON-HF Trial)

| Outcome                                                  | Sacubitril/Valsar<br>tan (n=2419) | Valsartan<br>(n=2407)         | Rate Ratio<br>(95% CI) | P-value |
|----------------------------------------------------------|-----------------------------------|-------------------------------|------------------------|---------|
| Primary Composite (Total HF Hospitalizations & CV Death) | 12.8 per 100<br>patient-years     | 14.6 per 100<br>patient-years | 0.87 (0.75-1.01)       | 0.06    |

Source: Adapted from Solomon SD, et al. N Engl J Med. 2019.

Table 3: Common Adverse Events with Sacubitril/Valsartan (PARADIGM-HF Trial)



| Adverse Event             | Sacubitril/Valsartan (n=4187) | Enalapril (n=4212) |
|---------------------------|-------------------------------|--------------------|
| Hypotension               | 14.0%                         | 9.2%               |
| Elevated Serum Creatinine | 3.3%                          | 4.5%               |
| Elevated Serum Potassium  | 4.3%                          | 5.6%               |
| Cough                     | 11.3%                         | 14.3%              |
| Angioedema                | 0.5%                          | 0.2%               |

Source: Adapted from McMurray JJV, et al. N Engl J Med. 2014.[15]

# **Experimental Protocols**

Standardized and validated methodologies are crucial for interpreting clinical trial data. Below are overviews of key experimental protocols relevant to the assessment of **Tovinontrine** and sacubitril/valsartan.

## **Quantification of NT-proBNP**

- Objective: To measure the concentration of N-terminal pro-B-type natriuretic peptide in plasma or serum as a biomarker of ventricular wall stress.
- Methodology: A common method is the electrochemiluminescence immunoassay (ECLIA) performed on a clinical chemistry analyzer (e.g., Roche Cobas).
  - Sample Collection: Whole blood is collected in EDTA-containing tubes.
  - Processing: Plasma is separated by centrifugation.
  - Assay Principle: A sandwich immunoassay is employed. Two biotinylated polyclonal antibodies specific to NT-proBNP bind to the analyte. A monoclonal antibody labeled with a ruthenium complex also binds to the NT-proBNP molecule.
  - Detection: The sample is aspirated into the analyzer. Streptavidin-coated microparticles capture the antibody-NT-proBNP complex. Application of a voltage induces



chemiluminescent emission, which is measured by a photomultiplier. The light signal is directly proportional to the NT-proBNP concentration.

### **Assessment of Left Ventricular Ejection Fraction (LVEF)**

- Objective: To quantify the pumping function of the left ventricle.
- Methodology: Transthoracic echocardiography (TTE) is the standard non-invasive method.
   [13]
  - Patient Positioning: The patient is positioned in the left lateral decubitus position.
  - Image Acquisition: A sonographer uses an ultrasound probe placed on the chest to acquire
     2D images of the heart, typically in the apical 4-chamber and 2-chamber views.
  - Volume Calculation (Biplane Method of Disks Modified Simpson's Rule):
    - The endocardial border of the left ventricle is traced at end-diastole (largest cavity) and end-systole (smallest cavity) in both views.
    - The software divides the ventricular cavity into a series of stacked elliptical disks. The volume of each disk is calculated, and the sum of these volumes provides the total left ventricular end-diastolic volume (LVEDV) and left ventricular end-systolic volume (LVESV).
  - LVEF Calculation: LVEF is calculated as: (LVEDV LVESV) / LVEDV \* 100%.





Click to download full resolution via product page

Generalized workflow of a heart failure clinical trial.



### **Summary and Future Directions**

Sacubitril/valsartan is a cornerstone therapy for HFrEF, with robust evidence demonstrating its superiority over traditional RAAS inhibitors in reducing mortality and morbidity.[15] Its role in HFpEF is still evolving, with benefits observed in certain patient subgroups.[16]

**Tovinontrine** presents a novel therapeutic approach by targeting the cGMP signaling pathway through PDE9 inhibition.[2][14] Preclinical data and the scientific rationale are promising, suggesting potential benefits in both HFrEF and HFpEF.[4][12] The ongoing Phase 2 trials are critical for establishing its safety profile and providing initial efficacy data, primarily through its effect on NT-proBNP levels.

A direct comparison is impossible at this stage. However, key distinctions can be drawn:

- Mechanism: Tovinontrine offers a novel mechanism focused on enhancing cGMP signaling, whereas sacubitril/valsartan provides a dual blockade of the RAAS and neprilysin.
- Clinical Evidence: Sacubitril/valsartan is supported by extensive Phase 3 outcome data,
   while Tovinontrine's clinical evidence is still in the early stages.
- Biomarker Effects: Both drugs are expected to impact natriuretic peptide levels.
   Sacubitril/valsartan increases BNP but not NT-proBNP, making NT-proBNP the preferred biomarker for monitoring.[9] Tovinontrine's trials are also using NT-proBNP as a primary endpoint, which will allow for some level of indirect comparison of biomarker modulation.[12]
   [14]

The results of the **Tovinontrine** Phase 2 trials are eagerly awaited. Should they demonstrate significant and safe reductions in NT-proBNP, subsequent Phase 3 trials will be necessary to determine its impact on clinical outcomes like mortality and hospitalization. Future research may also explore the potential for combination therapy or identify specific patient populations that may derive maximal benefit from PDE9 inhibition. For now, sacubitril/valsartan remains a proven, guideline-directed medical therapy for appropriate patients with heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia BioSpace [biospace.com]
- 2. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 5. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. entrestohcp.com [entrestohcp.com]
- 9. Sacubitril-Valsartan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tovinontrine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Tovinontrine for Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 15. Sacubitril/valsartan in heart failure: latest evidence and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sacubitril-valsartan in heart failure: a meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Tovinontrine and Sacubitril/Valsartan in Heart Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611444#head-to-head-comparison-of-tovinontrine-and-sacubitril-valsartan]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com